An In-Depth Technical Guide to 1,7-Naphthyridine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1,7-Naphthyridine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
CAS Number: 250674-49-8
Introduction
1,7-Naphthyridine-3-carboxylic acid is a heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a key member of the naphthyridine family—a class of compounds composed of two fused pyridine rings—this scaffold serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of nitrogen atoms and the carboxylic acid functionality provides a unique electronic and structural framework, making it a "privileged scaffold" for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of 1,7-Naphthyridine-3-carboxylic acid, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,7-Naphthyridine-3-carboxylic acid is paramount for its effective utilization in synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 250674-49-8 | |
| Molecular Formula | C₉H₆N₂O₂ | |
| Molecular Weight | 174.16 g/mol | |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General Chemical Principles |
| Melting Point | Not explicitly found in searches, but expected to be high due to the rigid, planar structure and potential for intermolecular hydrogen bonding. | General Chemical Principles |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of δ 165-180 ppm.
-
FTIR (cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (174.16).
Synthesis of 1,7-Naphthyridine-3-carboxylic acid
The synthesis of 1,7-Naphthyridine-3-carboxylic acid can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for the formation of the naphthyridine core. The following is a detailed, two-part experimental protocol adapted from established procedures for analogous naphthyridine systems.[5][6][7]
Part 1: Synthesis of Ethyl 1,7-Naphthyridine-3-carboxylate
This initial step involves the condensation of a suitable aminopyridine precursor with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine-N-oxide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the reaction mixture with stirring at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250°C.
-
Addition: Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.
-
Reaction Completion: Maintain the reaction temperature for 30-60 minutes to ensure complete intramolecular cyclization. Monitor the formation of the product by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool. The product, Ethyl 1,7-Naphthyridine-3-carboxylate, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.
Diagram of the Synthesis Workflow (Part 1)
Caption: Synthesis of the ester intermediate.
Part 2: Hydrolysis to 1,7-Naphthyridine-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it is an irreversible reaction.[8][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the Ethyl 1,7-Naphthyridine-3-carboxylate (1.0 eq) from Part 1 in ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Isolation: The desired product, 1,7-Naphthyridine-3-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Diagram of the Synthesis Workflow (Part 2)
Caption: Hydrolysis to the final product.
Applications in Drug Discovery and Development
The 1,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities.
Antiviral Activity against Human Cytomegalovirus (HCMV)
Derivatives of the closely related 1,6-naphthyridine have demonstrated potent antiviral activity against Human Cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.[10] Some of these compounds have shown significantly lower IC₅₀ values compared to the standard-of-care drug, ganciclovir.[10] The proposed mechanism of action for some naphthyridine-based anti-HCMV agents involves the inhibition of the viral pUL89 endonuclease, which is essential for viral genome packaging and cleavage.[11] This represents a novel mechanism of action that could be effective against ganciclovir-resistant strains.
Diagram of the Proposed Anti-HCMV Mechanism of Action
Caption: Inhibition of HCMV replication.
Kinase Inhibition: Targeting PIP4K2A
Recent studies have identified 1,7-naphthyridine analogues as potent and selective inhibitors of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[12] This kinase is implicated in cancer, particularly in tumors with p53 mutations. The inhibition of PIP4K2A can lead to hyperactivation of the AKT signaling pathway and ultimately, apoptosis in cancer cells. The IC₅₀ values of some 1,7-naphthyridine derivatives against PIP4K2A have been reported to be in the nanomolar range.[13]
Antibacterial and Other Activities
While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold also holds promise in this area.[14][15][16][17] Additionally, derivatives of 1,7-naphthyridine have been investigated for their potential as antihypertensive agents.
Conclusion
1,7-Naphthyridine-3-carboxylic acid is a high-value chemical entity with significant potential in the development of novel therapeutics. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting viral infections, cancer, and other diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
-
NLM Dataset Catalog. (n.d.). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]
- Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415.
- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066-16091.
-
Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. Retrieved from [Link]
-
NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
-
RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]
-
NIH. (2022). 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]
-
NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
ResearchGate. (2025). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
-
ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. Retrieved from [Link]
-
NIH. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
PubMed. (1984). Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (LC)] - Spectrum. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
Sources
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
